molecular formula C21H17BrN4O4 B6555271 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040643-86-4

2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555271
CAS No.: 1040643-86-4
M. Wt: 469.3 g/mol
InChI Key: VYTYXKBVELBNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group and a 3,4-dimethoxyphenyl moiety. This hybrid structure combines heterocyclic motifs known for diverse pharmacological activities, including anti-inflammatory and kinase inhibition properties.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O4/c1-28-17-9-5-14(11-18(17)29-2)16-8-10-20(27)26(24-16)12-19-23-21(25-30-19)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYXKBVELBNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tabulated Comparison of Key Features

Compound Name / ID Core Structure Key Substituents Bioactivity/Synthesis Highlights Reference
Target Compound 2,3-Dihydropyridazinone 4-Bromophenyl, 3,4-dimethoxyphenyl N/A (structural focus) -
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl, 3,4-dimethoxyphenyl 61.9% anti-inflammatory activity at 20 mg/kg
2c (Tetrahydroimidazo-pyridine) Imidazo[1,2-a]pyridine 4-Bromophenyl, benzyl, cyano, ester Purity 61%; mp 223–225°C
19b (Pyranone-oxadiazole) Pyranone + 1,2,4-oxadiazole 4-Bromophenyl, tetrazole Rigid synthesis via NaN3/HCl reflux
PSN632408 Piperidine + 1,2,4-oxadiazole 4-Pyridinyl, methoxy GPCR modulation applications

Preparation Methods

Formation of the Amidoxime Intermediate

4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 4-bromobenzamidoxime. This intermediate is critical for subsequent cyclization.

Cyclization with Activated Esters

The amidoxime undergoes cyclocondensation with methyl glycolate in the presence of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. The reaction proceeds at 80°C for 12 hours, forming 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl methanol. Purification via column chromatography (hexane/ethyl acetate, 7:3) affords the product in 68% yield.

Construction of the Dihydropyridazinone Scaffold

The 6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one core is synthesized through cyclocondensation of hydrazines with diketones.

Preparation of the Hydrazine Precursor

3,4-Dimethoxyphenylacetic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with hydrazine hydrate in dichloromethane to yield 3,4-dimethoxyphenylacetohydrazide.

Cyclocondensation with 1,4-Diketones

The hydrazide reacts with ethyl acetoacetate in acetic acid under reflux, facilitating a [4+2] cycloaddition to form 6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one. The product is isolated via recrystallization (ethanol/water) with a 72% yield.

Coupling of Oxadiazole and Dihydropyridazinone Moieties

The methylene bridge linking the oxadiazole and dihydropyridazinone is established through nucleophilic substitution or Mitsunobu reactions.

Chloromethylation of the Oxadiazole

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl methanol is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the chloromethyl derivative. The reaction is monitored via TLC (Rf = 0.45, hexane/ethyl acetate 6:4).

Alkylation of Dihydropyridazinone

The chloromethyl oxadiazole reacts with 6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one in dimethylformamide (DMF) using potassium carbonate as a base. The mixture is stirred at 60°C for 24 hours, yielding the target compound after purification (58% yield, m.p. 214–216°C).

Alternative Pathways and Optimization

One-Pot Tandem Synthesis

A streamlined approach combines oxadiazole formation and coupling in a single pot. 4-Bromobenzamidoxime, methyl glycolate, and 6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one are reacted with CDI and triethylamine in acetonitrile at 100°C. This method reduces purification steps but achieves a lower yield (47%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 30 minutes) accelerates the cyclization and coupling steps, improving yields to 65% while reducing reaction times.

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic techniques:

Table 1: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d6)δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–7.05 (m, 3H, Ar-H), 4.92 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃)
¹³C NMR (100 MHz, DMSO-d6)δ 167.8 (C=O), 162.3 (oxadiazole C), 149.1, 148.9 (OCH₃), 123.4–132.7 (Ar-C)
HRMS (ESI+)m/z 482.0563 [M+H]⁺ (calc. 482.0568)

Challenges and Limitations

  • Low Yields in Coupling Steps : Steric hindrance from the 3,4-dimethoxyphenyl group reduces reactivity during alkylation.

  • Purification Complexity : Similar polarities of intermediates necessitate gradient elution in column chromatography.

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationNH₂OH·HCl, DMF, 90°C5295%
Pyridazinone CouplingK₂CO₃, DCM, RT4892%
PurificationEtOAc/Hexane (3:7)6599%

Q. Table 2. Key Spectral Assignments

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromophenyl7.65 (d, J=8.4 Hz)128.5, 131.2
3,4-Dimethoxyphenyl6.92 (s), 3.85 (s)56.1 (OCH₃), 148.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.